molecular formula C8H8N2O2 B1440474 5,6-Dimethoxypicolinonitrile CAS No. 1112851-50-9

5,6-Dimethoxypicolinonitrile

Cat. No. B1440474
M. Wt: 164.16 g/mol
InChI Key: AORRFAWKKJICET-UHFFFAOYSA-N
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Patent
US08003797B2

Procedure details

To a solution of 2,3-dimethoxy-6-cyanopyridine (11-5, 5.1g, 31.1 mmol) in MeOH (260 mL) was added Pearlman's catalyst (2.18 g, 3.11 mmol) and concentrated HCl (20.0 mL, 249 mmol). The system was then stirred under an atmosphere of hydrogen via a balloon for 1.5 h. The reaction contents were filtered through a pad of celite and methanol was removed in vacuo. The crude mixture was then basified using saturated Na2CO3 and then extracted using 4:1 Chloroform:Ethanol. The organic phase was washed with brine, dried over Na2SO4, filtered and concentrated to yield the desired product (11-6) as a bone semi-solid. ESI+MS [M+H]+ C8H12N2O2: M-16 (−NH2), 152.06 found, 152.2 required.
Quantity
5.1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
260 mL
Type
solvent
Reaction Step One
Quantity
2.18 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:8]([O:9][CH3:10])=[CH:7][CH:6]=[C:5]([C:11]#[N:12])[N:4]=1.Cl>CO.[OH-].[OH-].[Pd+2]>[CH3:1][O:2][C:3]1[C:8]([O:9][CH3:10])=[CH:7][CH:6]=[C:5]([CH2:11][NH2:12])[N:4]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
5.1 g
Type
reactant
Smiles
COC1=NC(=CC=C1OC)C#N
Name
Quantity
20 mL
Type
reactant
Smiles
Cl
Name
Quantity
260 mL
Type
solvent
Smiles
CO
Name
Quantity
2.18 g
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]

Conditions

Stirring
Type
CUSTOM
Details
The system was then stirred under an atmosphere of hydrogen via a balloon for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction contents
FILTRATION
Type
FILTRATION
Details
were filtered through a pad of celite and methanol
CUSTOM
Type
CUSTOM
Details
was removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
extracted
WASH
Type
WASH
Details
The organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
COC1=NC(=CC=C1OC)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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